2D Framework vs. 1D Polymer: Dimensionality Control by Methoxy‑Regioisomers
When reacted with 1,3,6,8‑tetrakis(4‑aminophenyl)pyrene (PyTTA) under identical solvothermal conditions, 2,3‑dimethoxyterephthalaldehyde (o‑DMPA) yields a 2D covalent organic framework (oDMPA‑Py‑COF), while the 2,5‑dimethoxy isomer (p‑DMPA) gives a 1D crystalline polymer (pDMPA‑Py‑CP) [1]. The 2D COF crystallizes in a triclinic unit cell with volume 4512 ų, whereas the 1D polymer adopts a monoclinic cell with volume 4291 ų [1]. Single‑crystal 3D electron diffraction confirms the entirely different stacking modes: the 2,3‑isomer induces AA‑inclined‑AA bilayer packing of pyrene motifs (interlayer distance 4.71 Å in the inclined layer), while the 2,5‑isomer forces isolated monomeric pyrene arrangements with a lateral offset of 11.3 Å [1].
| Evidence Dimension | Crystal dimensionality and unit‑cell volume |
|---|---|
| Target Compound Data | 2D COF (oDMPA‑Py‑COF); triclinic, V = 4512 ų |
| Comparator Or Baseline | 2,5‑Dimethoxyterephthalaldehyde (p‑DMPA): 1D crystalline polymer (pDMPA‑Py‑CP); monoclinic, V = 4291 ų |
| Quantified Difference | Dimensionality changes from 2D to 1D; unit‑cell volume decreases by ~221 ų (~4.9%) |
| Conditions | Solvothermal condensation of PyTTA with either dialdehyde in aniline‑modulated conditions at 65 °C for 10 days [1] |
Why This Matters
Dimensionality directly impacts accessible surface area, pore geometry, and mechanical properties—selecting the wrong isomer gives a fundamentally different material class, making 2,3‑dimethoxyterephthalaldehyde essential for 2D COF applications.
- [1] J. Am. Chem. Soc. 2024, 146, 31384‑31390. DOI: 10.1021/jacs.4c11409. View Source
